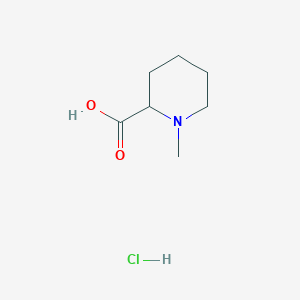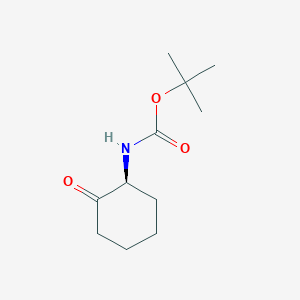![molecular formula C₁₀H₉D₆NO₂ B1147515 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine CAS No. 951442-77-6](/img/structure/B1147515.png)
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine is a deuterated compound with the molecular formula C₁₀H₉D₆NO₂ and a molecular weight of 187.27. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics compared to their non-deuterated counterparts.
Preparation Methods
The synthesis of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine typically involves the deuteration of 2,5-dimethoxyphenethylamine. This process can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods may involve the use of specialized deuteration facilities to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions and understand the role of specific enzymes and metabolites.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. As a deuterated compound, it may exhibit altered binding affinities and reaction kinetics compared to its non-deuterated analogs. This can lead to differences in its biological activity and metabolic stability. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: The non-deuterated analog, which has different reaction kinetics and stability.
2-[2,5-Bis(methoxy)phenyl]ethanamine: A similar compound without deuterium substitution, used for comparison in studies to understand the effects of deuteration.
Deuterated analogs of other phenethylamines: Compounds with similar structures but different substitution patterns, used to study structure-activity relationships and the impact of deuteration on biological activity
These comparisons highlight the unique properties of this compound, such as its increased stability and altered reaction kinetics, which make it valuable for various scientific research applications.
Properties
IUPAC Name |
2-[2,5-bis(trideuteriomethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6,11H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCUVUUEJZEATP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)

![(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-cholest-6,22-diene-3,25-diol 25-Tetrahydropyranyl Ether](/img/new.no-structure.jpg)




![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

